4-(4-Isothiocyanatobenzyl)-morpholine
Description
4-(4-Isothiocyanatobenzyl)-morpholine is a morpholine derivative featuring a benzyl linker substituted with an isothiocyanate (-N=C=S) group at the para position. Isothiocyanates are highly reactive electrophiles, making them valuable in bioconjugation chemistry, particularly for forming stable thiourea adducts with amines or thiols in drug development . These compounds are frequently used as intermediates in medicinal chemistry, leveraging the morpholine ring's polarity and the substituent's reactivity for targeted applications.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-[(4-isothiocyanatophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H14N2OS/c16-10-13-12-3-1-11(2-4-12)9-14-5-7-15-8-6-14/h1-4H,5-9H2 |
InChI Key |
HVIOUXHBBHOYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their properties:
*Hypothetical compound based on structural analogs.
Key Comparative Findings
Morpholine vs. Thiomorpholine :
- Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit greater lipophilicity due to sulfur’s polarizability, enhancing membrane permeability . The sulfur atom also introduces metabolic "soft spots," enabling oxidation to sulfoxides/sulfones .
- Morpholine analogs (e.g., 4-(4-Nitrobenzyl)morpholine) display distinct solid-state packing, relying on nitro-group interactions rather than classical H-bonds .
Substituent Effects :
- Nitro Groups : Electron-withdrawing nitro groups (e.g., 4-(4-Nitrobenzyl)morpholine) reduce electron density on the aromatic ring, influencing reactivity in reduction or substitution reactions .
- Fluoro Groups : Fluorine’s electronegativity (e.g., 4-(4-Fluorobenzyl)morpholine) enhances binding to hydrophobic pockets in biological targets, critical for drug activity .
Isocyanate vs. Isothiocyanate :
- Isocyanates (e.g., 4-(3-Isocyanatobenzyl)morpholine) react with amines to form ureas, while isothiocyanates preferentially target thiols, forming thioureas with higher stability . This distinction is vital for designing covalent inhibitors or probes.
Positional Isomerism :
- Para-substituted analogs (e.g., 4-(4-Nitrobenzyl)morpholine) exhibit symmetrical packing in crystals, whereas meta-substituted derivatives (e.g., 4-(3-Isocyanatobenzyl)morpholine) may adopt less ordered structures .
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